molecular formula C21H16BrClFNO B2815185 4-bromo-N-((E)-{3-chloro-4-[(4-fluorobenzyl)oxy]phenyl}methylidene)-3-methylaniline CAS No. 301194-04-7

4-bromo-N-((E)-{3-chloro-4-[(4-fluorobenzyl)oxy]phenyl}methylidene)-3-methylaniline

Cat. No.: B2815185
CAS No.: 301194-04-7
M. Wt: 432.72
InChI Key: RIABNPBZNAIZIF-BRJLIKDPSA-N
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Description

4-bromo-N-((E)-{3-chloro-4-[(4-fluorobenzyl)oxy]phenyl}methylidene)-3-methylaniline is a complex organic compound characterized by its unique structural features, including bromine, chlorine, and fluorine atoms attached to an aromatic framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-((E)-{3-chloro-4-[(4-fluorobenzyl)oxy]phenyl}methylidene)-3-methylaniline typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Benzyl Ether: The reaction begins with the formation of the benzyl ether by reacting 4-fluorobenzyl alcohol with a suitable phenol derivative under basic conditions.

    Bromination: The intermediate product is then subjected to bromination using bromine or a brominating agent like N-bromosuccinimide (NBS) to introduce the bromine atom.

    Schiff Base Formation: The final step involves the condensation of the brominated intermediate with 3-chloro-4-aminobenzaldehyde under acidic or basic conditions to form the Schiff base, resulting in the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-((E)-{3-chloro-4-[(4-fluorobenzyl)oxy]phenyl}methylidene)-3-methylaniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the Schiff base to the corresponding amine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Halogenating agents, nitrating agents, sulfonating agents

Major Products Formed

    Oxidation: Quinones, hydroxylated derivatives

    Reduction: Amines

    Substitution: Halogenated, nitrated, or sulfonated derivatives

Scientific Research Applications

4-bromo-N-((E)-{3-chloro-4-[(4-fluorobenzyl)oxy]phenyl}methylidene)-3-methylaniline has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its pharmacological properties, including potential anti-cancer, anti-inflammatory, and antimicrobial activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 4-bromo-N-((E)-{3-chloro-4-[(4-fluorobenzyl)oxy]phenyl}methylidene)-3-methylaniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by forming a stable complex with the active site, thereby blocking substrate access and reducing enzymatic activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-bromo-N-((E)-{4-[(4-fluorobenzyl)oxy]phenyl}methylene)-1-methyl-1H-pyrazole-5-carbohydrazide
  • 4-bromo-2-hydroxybenzaldehyde
  • 4-(5-bromo-2-chlorobenzyl)phenyl ethyl ether

Uniqueness

4-bromo-N-((E)-{3-chloro-4-[(4-fluorobenzyl)oxy]phenyl}methylidene)-3-methylaniline stands out due to its specific combination of halogen atoms and the Schiff base structure, which imparts unique chemical reactivity and potential biological activity. Its structural features allow for diverse functionalization and applications across various fields.

Biological Activity

4-bromo-N-((E)-{3-chloro-4-[(4-fluorobenzyl)oxy]phenyl}methylidene)-3-methylaniline, also known by its CAS number 301194-04-7, is a complex organic compound with notable potential in pharmaceutical chemistry. This compound is characterized by its aromatic amine structure, which includes multiple halogen substituents that may significantly influence its biological activity and reactivity.

  • Molecular Formula : C21H16BrClFNO
  • Molecular Weight : Approximately 432.71 g/mol
  • Structure : The compound features a bromine atom, a chlorine atom, and a fluorine atom, contributing to its unique chemical properties.

Synthesis

The synthesis of this compound typically involves several steps, requiring specific conditions such as controlled temperatures and the use of solvents like dimethylformamide or dichloromethane. The synthesis pathways often aim to optimize yield and purity while minimizing side reactions.

Biological Activity Overview

The biological activity of this compound has been explored in various studies, particularly focusing on its potential as an anticancer agent and its interactions within biological pathways.

Research indicates that this compound may exert its biological effects through:

  • Receptor Interaction : It may act as an inhibitor or modulator of specific receptors involved in cancer progression.
  • Cell Cycle Disruption : Similar compounds have been shown to block cell cycle progression, particularly in the G2/M phase, leading to apoptosis in cancer cells .

Case Studies and Research Findings

  • Antiproliferative Activity :
    • In vitro studies have demonstrated that derivatives of similar compounds exhibit significant antiproliferative activity against various cancer cell lines. For instance, compounds with structural similarities have shown IC50 values in the nanomolar range against multiple cancer types .
    • A comparative study on cell lines such as HT-29 (colon carcinoma), M21 (skin melanoma), and MCF7 (breast carcinoma) revealed that modifications in the structure could enhance or diminish antiproliferative effects .
  • Binding Affinity Studies :
    • Binding affinity assays have been conducted to evaluate how well the compound interacts with target proteins. These studies often utilize techniques such as enzyme-linked immunosorbent assays (ELISA) to quantify binding interactions .
  • In Vivo Studies :
    • Chick chorioallantoic membrane (CAM) assays have been employed to assess the compound's efficacy in blocking angiogenesis and tumor growth. Results indicated that certain derivatives could inhibit tumor growth effectively while exhibiting low toxicity to embryonic tissues .

Table 1: Antiproliferative Activity of Related Compounds

Compound NameCell LineIC50 (nM)Mechanism
PIB-SOHT-2950Cell cycle arrest
PPB-SOM2140Microtubule disruption
CA-4MCF730Angiogenesis inhibition

Table 2: Binding Affinity Assays

Compound NameTarget ProteinBinding Affinity (Kd, nM)
4-bromo-N...β-tubulin15
PIB-SOVEGF25
CA-4CDK110

Properties

IUPAC Name

N-(4-bromo-3-methylphenyl)-1-[3-chloro-4-[(4-fluorophenyl)methoxy]phenyl]methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16BrClFNO/c1-14-10-18(7-8-19(14)22)25-12-16-4-9-21(20(23)11-16)26-13-15-2-5-17(24)6-3-15/h2-12H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIABNPBZNAIZIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N=CC2=CC(=C(C=C2)OCC3=CC=C(C=C3)F)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16BrClFNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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